molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide

Katalognummer: B608578
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: KSECQYDNQYAZMQ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

The primary targets of the Lim kinase 2 inhibitor, also known as LIMK-IN-1, LIMK-IN-22j, or (S)-N-(3-bromophenyl)-N’-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, are the LIM domain kinases 1 and 2 (LIMK1 and LIMK2) . These kinases play a crucial role in the regulation of cytoskeleton dynamics by controlling actin filaments and microtubule turnover .

Mode of Action

The Lim kinase 2 inhibitor interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation of cofilin, an actin-depolymerizing factor . When cofilin is active, it promotes actin filament depolymerization. When cofilin is phosphorylated and inactivated by lim kinases, actin filament depolymerization is prevented, leading to an increase in actin polymerization .

Biochemical Pathways

The Lim kinase 2 inhibitor affects the Rho-GTPases signaling pathways . These pathways involve small G proteins of the Rho-GTPases superfamily, including RhoA/ROCK (Rho associated protein kinase), cdc42/PAK (p21 protein-activated kinase), Cdc42/MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase), and Rac1/PAK . These pathways lead to the phosphorylation and subsequent activation of LIM kinases . By inhibiting LIM kinases, the Lim kinase 2 inhibitor disrupts these signaling pathways, affecting actin cytoskeleton dynamics .

Result of Action

The inhibition of LIM kinases by the Lim kinase 2 inhibitor leads to a decrease in the phosphorylation and inactivation of cofilin . This results in increased actin filament depolymerization, affecting various cellular functions such as cell division, differentiation, and migration . In cancer cells, the Lim kinase 2 inhibitor has been shown to block cancer cell migration through the inhibition of LIMK phosphorylation and the downstream protein cofilin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “PMID19831390C14” involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of “PMID19831390C14” would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

„PMID19831390C14“ durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Cyano- oder Halogengruppen einführen können .

Wissenschaftliche Forschungsanwendungen

„PMID19831390C14“ hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der LIM-Domänenkinase 2 und ihre Auswirkungen auf das Aktin-Zytoskelett zu untersuchen.

    Biologie: Wird in Zellstudien eingesetzt, um die Rolle von LIMK2 bei Zellteilung, Migration und Differenzierung zu untersuchen.

    Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen eine Dysregulation des Aktin-Zytoskeletts eine Rolle spielt, wie z. B. Krebs und neurodegenerative Erkrankungen.

    Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf LIMK2 und verwandte Pfade abzielen

Wirkmechanismus

Der Wirkmechanismus von „PMID19831390C14“ beinhaltet die Hemmung der LIM-Domänenkinase 2. Die Verbindung bindet an das aktive Zentrum von LIMK2 und verhindert so seine Phosphorylierungsaktivität. Diese Hemmung stört die Regulation des Aktin-Zytoskeletts, was zu Veränderungen in der Zellmorphologie, Motilität und Teilung führt. Zu den beteiligten molekularen Zielen und Pfaden gehören der Rho-assoziierte Proteinkinase (ROCK)-Pfad und andere Signaltransduktionskaskaden, die die Zytoskelettdynamik regulieren .

Wissenschaftliche Forschungsanwendungen

Inhibition of LIM Kinases

One of the primary applications of this compound is its role as an inhibitor of LIM domain kinases (LIMK1 and LIMK2). These kinases are involved in various cellular processes, including cytoskeletal dynamics and cell migration, which are critical in cancer metastasis and other diseases.

  • Mechanism of Action : The compound inhibits LIMK activity, leading to reduced phosphorylation of cofilin, a protein that regulates actin dynamics. This inhibition can result in decreased cancer cell motility and invasion .

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant anticancer properties. They target various signaling pathways involved in tumor growth and survival.

  • Case Studies :
    • A study demonstrated that similar compounds showed potent activity against various cancer cell lines, including breast and prostate cancers .
    • The compound's ability to induce apoptosis and cell cycle arrest has been noted, making it a candidate for further development as an anticancer agent .

Central Nervous System Effects

Pyrrolo[2,3-d]pyrimidine derivatives have also been explored for their effects on the central nervous system (CNS). The compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

„PMID19831390C14“ ist aufgrund seiner spezifischen Modifikationen der funktionellen Gruppen einzigartig, die seine Bindungsaffinität und Selektivität für LIMK2 verbessern. Im Vergleich zu anderen ähnlichen Verbindungen zeigt es eine verbesserte Potenz und Wirksamkeit bei der Hemmung der LIMK2-Aktivität, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide, identified by its CAS number 1116571-01-7, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Pyrrolopyrimidine moiety : A fused bicyclic structure that enhances its biological activity.
  • Bromophenyl group : Contributes to the compound's ability to interact with biological targets.

The molecular formula is C20H21BrN8C_{20}H_{21}BrN_8 with a molecular weight of 453.34 g/mol .

Kinase Inhibition

Recent studies have highlighted the compound's role as a LIM kinase (Limk) inhibitor , which is crucial in regulating the actin cytoskeleton and cell motility. Inhibition of Limk has been associated with reduced tumor invasiveness and proliferation in cancer cells. The compound has demonstrated significant inhibitory activity against Limk1, with an IC50 value indicating its potency in cellular assays .

Kinase IC50 (nM) Biological Effect
Limk162Reduced cell motility and invasiveness
EGFR14.8Inhibits proliferation in lung cancer cells
HER2682Potential dual inhibition in breast cancer

Anticancer Activity

The compound has been tested against various cancer cell lines, revealing promising results:

  • A549 (lung cancer) : IC50 of 5.67 µM
  • HT29 (colon cancer) : IC50 of 42.38 µM
  • H460 (lung cancer) : IC50 values suggest moderate efficacy against this line.

These results indicate that the compound may serve as a potential therapeutic agent for treating specific types of cancer, particularly those driven by EGFR and HER2 pathways .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases like Limk and EGFR, it prevents their activation, leading to decreased signaling pathways that promote cell growth and survival.
  • Alteration of Cytoskeletal Dynamics : The inhibition of Limk alters actin filament organization, which is critical for cell migration and invasion—key processes in cancer metastasis.

Case Studies

Several studies have evaluated the biological activity of this compound in preclinical models:

  • Study on Lung Cancer Cell Lines :
    • Researchers assessed the cytotoxic effects on A549 and H1975 cells, observing significant dose-dependent reductions in cell viability upon treatment with varying concentrations of the compound.
    • Results indicated that the compound effectively induced apoptosis in these cells.
  • Dual Inhibition Study :
    • A comparative study on compounds with similar structures showed that this specific derivative exhibited a unique profile, selectively inhibiting both EGFR and HER2 pathways.
    • The study concluded that such dual inhibition could lead to enhanced therapeutic outcomes in cancers expressing both receptors.

Eigenschaften

IUPAC Name

(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSECQYDNQYAZMQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 3
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Reactant of Route 6
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Customer
Q & A

Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?

A1: this compound functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]

Q2: How does inhibition of LIMK2 by this compound impact erectile function in the context of cavernous nerve injury?

A2: Research indicates that this compound may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]

Q3: What structural features of this compound are essential for its activity as a LIMK2 inhibitor?

A3: While the precise structure-activity relationship for this compound has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []

Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for this compound based on its LIMK2 inhibitory activity?

A4: Given LIMK2's role in ocular hypertension and glaucoma, this compound has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []

Q5: What are the potential advantages of combining this compound with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?

A5: Studies suggest that a combination therapy of this compound with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.